molecular formula C9H11NO2 B13940168 1-(5-Ethoxy-3-pyridinyl)ethanone CAS No. 886364-76-7

1-(5-Ethoxy-3-pyridinyl)ethanone

Cat. No.: B13940168
CAS No.: 886364-76-7
M. Wt: 165.19 g/mol
InChI Key: FWMYUDQZKUQYRX-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-3-pyridinyl)ethanone is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of pyridine, characterized by the presence of an ethanone group at the 1-position and an ethoxy group at the 5-position of the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Ethoxy-3-pyridinyl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 5-ethoxy-3-pyridinecarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the ethanone using an oxidizing agent like pyridinium chlorochromate (PCC) .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 5-ethoxy-3-pyridinecarboxylic acid followed by oxidation. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-3-pyridinyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Ethoxy-3-pyridinyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-3-pyridinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethoxy-3-pyridinyl)ethanone is unique due to the presence of both an ethanone and an ethoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

886364-76-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(5-ethoxypyridin-3-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-3-12-9-4-8(7(2)11)5-10-6-9/h4-6H,3H2,1-2H3

InChI Key

FWMYUDQZKUQYRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CC(=C1)C(=O)C

Origin of Product

United States

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